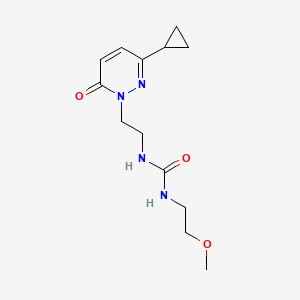
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C13H20N4O3 and its molecular weight is 280.328. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyethyl)urea is a synthetic compound that belongs to the urea derivative class. Its unique structure, characterized by a cyclopropyl group and a pyridazinone core, suggests potential biological activities, particularly in modulating various receptor pathways and therapeutic applications.
- Molecular Formula : C15H22N4O3
- Molecular Weight : 306.36 g/mol
- CAS Number : 2034267-15-5
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its interaction with the α7 nicotinic acetylcholine receptor (nAChR). This receptor is known for its role in cognitive function and neuroprotection.
This compound acts as a positive allosteric modulator of the α7 nAChR. Research indicates that it enhances receptor activity, which is crucial for cognitive processes. This modulation has implications for treating cognitive disorders such as schizophrenia and Alzheimer's disease.
In Vivo Studies
Recent studies have demonstrated the compound's efficacy in improving cognitive functions in animal models:
- Cognitive Enhancement : Animal studies showed significant improvements in memory and learning tasks when treated with this compound, suggesting its potential as a therapeutic agent for cognitive impairments.
- Neuroprotective Effects : The compound exhibited neuroprotective properties against excitotoxicity, which is often implicated in neurodegenerative diseases.
In Vitro Studies
In vitro assays have shown that:
- The compound increases the influx of calcium ions through nAChR channels, leading to enhanced neurotransmitter release.
- It exhibits a favorable safety profile with minimal cytotoxic effects on neuronal cell lines at therapeutic concentrations.
Case Studies
| Study Reference | Model Used | Key Findings |
|---|---|---|
| Study 1 | Schizophrenia Rat Model | Improved cognitive functions and reduced anxiety-like behaviors. |
| Study 2 | Alzheimer's Mouse Model | Enhanced memory retention and synaptic plasticity. |
| Study 3 | Neuroblastoma Cell Line | Increased cell viability and reduced apoptosis at specific concentrations. |
Toxicity and Safety Profile
The toxicity profile of this compound has been evaluated in several studies:
- Acute Toxicity : No significant acute toxic effects were observed in animal models at doses up to 100 mg/kg.
- Chronic Exposure : Long-term exposure studies indicate no major adverse effects on organ function or behavior.
Eigenschaften
IUPAC Name |
1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-20-9-7-15-13(19)14-6-8-17-12(18)5-4-11(16-17)10-2-3-10/h4-5,10H,2-3,6-9H2,1H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECNWQYGNHLLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN1C(=O)C=CC(=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














